molecular formula C15H14BrNOS B2410858 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 247206-87-7

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2410858
CAS No.: 247206-87-7
M. Wt: 336.25
InChI Key: FQABKSSRXRPGDZ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromobenzoyl group attached to a tetrahydrobenzothiophene ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common method starts with the acylation of a benzothiophene derivative using 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate product is then subjected to further reactions to introduce the amine group, often through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromobenzoyl)benzoic acid
  • 3-(4-Bromobenzoyl)prop-2-enoic acid
  • 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea

Uniqueness

Compared to these similar compounds, 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its tetrahydrobenzothiophene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABKSSRXRPGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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